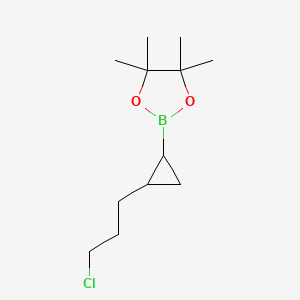
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest due to its unique structure and reactivity. This compound features a cyclopropyl group attached to a chloropropyl chain, which is further connected to a dioxaborolane ring. The presence of boron in its structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an alkene or alkyne is rapid and efficient, leading to the formation of the corresponding alkyl or alkenylborane . This method is widely used due to its simplicity and effectiveness.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control over reaction conditions and improved safety. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-boron bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The reaction conditions typically involve mild temperatures and pressures, making the processes efficient and environmentally friendly .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new diagnostic tools.
Mechanism of Action
The mechanism of action of 2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of carbon-boron bonds through various catalytic processes. In Suzuki-Miyaura coupling, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation and reductive elimination to form the desired product . The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds and enhancing the reactivity of the molecule.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A widely used boron reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
4-Formylphenylboronic Acid: Another boronic acid derivative with applications in organic synthesis and medicinal chemistry.
3-Chloropropylbis(catecholato)silicate: A bifunctional reagent used in cross-coupling reactions and the synthesis of heterocycles.
Uniqueness
2-(2-(3-Chloropropyl)cyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopropyl and chloropropyl groups, which provide distinct reactivity compared to other boron compounds. Its structure allows for versatile applications in various fields, making it a valuable tool in both academic and industrial research.
Properties
CAS No. |
126726-63-4 |
|---|---|
Molecular Formula |
C12H22BClO2 |
Molecular Weight |
244.57 g/mol |
IUPAC Name |
2-[(1R,2R)-2-(3-chloropropyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H22BClO2/c1-11(2)12(3,4)16-13(15-11)10-8-9(10)6-5-7-14/h9-10H,5-8H2,1-4H3/t9-,10-/m1/s1 |
InChI Key |
WEPJLNOQGOQHBW-NXEZZACHSA-N |
SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCCl |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2C[C@H]2CCCCl |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















